Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate

Description

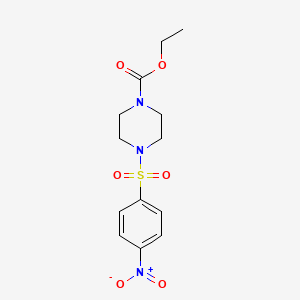

Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate is a piperazine-derived compound characterized by a sulfonyl group bridging the 4-nitrophenyl moiety and the piperazine ring, with an ethyl carboxylate ester at the opposing nitrogen atom (Figure 1). Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as intermediates for kinase inhibitors, enzyme modulators, and antimicrobial agents .

Properties

IUPAC Name |

ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S/c1-2-22-13(17)14-7-9-15(10-8-14)23(20,21)12-5-3-11(4-6-12)16(18)19/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLECPLUZUDDNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332419 | |

| Record name | ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834622 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64268-92-4 | |

| Record name | ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with nitrophenyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate can be contextualized against related piperazine sulfonamide derivatives. Below is a comparative analysis based on substituent variations, molecular properties, and reported applications:

Table 1: Comparative Analysis of Piperazine Sulfonamide Derivatives

Key Structural and Functional Differences

Electron Effects :

- The 4-nitrophenyl group in the target compound imparts strong electron-withdrawing effects, which may enhance its reactivity in nucleophilic substitution reactions compared to electron-donating groups (e.g., ethoxy in ). This property is critical in designing enzyme inhibitors where electron-deficient aromatic systems interact with active-site residues .

Solubility and Lipophilicity :

- Derivatives with polar groups (e.g., nitro in the target compound) exhibit lower lipophilicity (logP ~1.2 estimated) compared to ethoxy- or chloro-substituted analogs (logP ~2.5–3.0), affecting their pharmacokinetic profiles .

Biological Activity: Chloro and methoxy substituents (e.g., ) are associated with improved binding to enzyme pockets due to hydrophobic and hydrogen-bonding interactions. In contrast, the nitro group’s role in redox-mediated biological activity remains speculative but aligns with studies on nitrophenyl-containing antinociceptive agents .

Synthetic Complexity :

- Bulky substituents (e.g., thiazole-carbamoyl in ) complicate synthesis and purification, whereas simpler derivatives (e.g., phenylsulfonyl in ) are more amenable to large-scale production.

Research Findings from Analogous Compounds

- Enzyme Inhibition : Piperazine sulfonamides with chloro-methoxy substituents () demonstrated IC₅₀ values of 0.8–1.2 µM against serine/threonine kinases, highlighting the importance of halogen interactions .

- Antimicrobial Potential: Thiazole-linked derivatives () showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), though solubility limitations hindered further development.

- Structural Insights : X-ray crystallography of similar piperazine carboxamides () revealed chair conformations of the piperazine ring, with bond lengths and angles consistent with computational models .

Biological Activity

Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a sulfonyl group and a nitrophenyl moiety. The presence of these functional groups contributes to its unique reactivity and biological properties.

Structural Formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The sulfonyl group can form strong interactions with active sites of enzymes, leading to the inhibition of their activity. This mechanism is crucial for its potential as a therapeutic agent against various diseases, including cancer.

- Protein-Protein Interactions: The compound may modulate protein-protein interactions, affecting cellular processes and signaling pathways. This is particularly relevant in the context of cancer biology, where such interactions can influence tumor growth and metastasis .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity:

- Cell Line Studies: In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including HT29 (colon), A2780 (ovarian), and MCF-7 (breast) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 | 15 | Apoptosis induction |

| A2780 | 20 | Cell cycle arrest |

| MCF-7 | 25 | Inhibition of proliferation |

Enzyme Inhibition Studies

Studies indicate that this compound inhibits specific enzymes critical for cancer progression:

- Acetylcholinesterase Inhibition: The compound has shown potential in inhibiting human acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases alongside its anticancer properties .

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 5 |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on Colon Cancer : A study involving HT29 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Ovarian Cancer Research : In A2780 cells, the compound was shown to disrupt cell cycle progression, leading to G1 phase arrest, which is critical for limiting tumor growth.

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of piperazine derivatives with nitrophenyl sulfonyl chloride under basic conditions. This compound serves as a versatile building block for further chemical modifications aimed at enhancing its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.